Strychnine sulfate pentahydrate

CAS No.: 60491-10-3

Cat. No.: VC3025276

Molecular Formula: C42H56N4O13S

Molecular Weight: 857 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60491-10-3 |

|---|---|

| Molecular Formula | C42H56N4O13S |

| Molecular Weight | 857 g/mol |

| IUPAC Name | (4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;pentahydrate |

| Standard InChI | InChI=1S/2C21H22N2O2.H2O4S.5H2O/c2*24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-5(2,3)4;;;;;/h2*1-5,13,16-17,19-20H,6-11H2;(H2,1,2,3,4);5*1H2/t2*13-,16-,17-,19-,20-,21+;;;;;;/m00....../s1 |

| Standard InChI Key | FDQUTDUZMOOVST-ZKOSLKCXSA-N |

| Isomeric SMILES | C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.O.O.O.O.O.OS(=O)(=O)O |

| SMILES | C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.O.O.O.O.O.OS(=O)(=O)O |

| Canonical SMILES | C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.O.O.O.O.O.OS(=O)(=O)O |

Introduction

Chemical Identity and Basic Properties

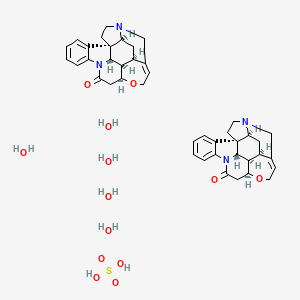

Strychnine sulfate pentahydrate is a hydrated salt form of strychnine, containing five water molecules in its crystal structure. This compound exhibits specific physical and chemical characteristics that distinguish it from other strychnine derivatives.

Chemical Identification

The compound is formally identified through multiple standardized parameters as outlined in Table 1.

Table 1: Chemical Identification Parameters of Strychnine Sulfate Pentahydrate

| Parameter | Value |

|---|---|

| CAS Number | 60491-10-3 |

| Molecular Formula | C42H56N4O13S (representing two strychnine molecules) |

| Alternative Formula | C21H34N2O11S |

| Molecular Weight | 856.985 g/mol |

| InChI Key | FDQUTDUZMOOVST-ZKOSLKCXSA-N |

| IUPAC Name | (4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline-14-one;sulfuric acid;pentahydrate |

| Merck Index | 14,8855 |

| FDA UNII | 3D8109DYZ8 |

The molecular structure represents a complex alkaloid system with the sulfate anion neutralizing the basic properties of strychnine, while five water molecules occupy specific positions in the crystal lattice .

Physical Properties

Strychnine sulfate pentahydrate exhibits distinctive physical properties that contribute to its identification and handling characteristics.

Table 2: Physical Properties of Strychnine Sulfate Pentahydrate

| Property | Characteristic |

|---|---|

| Physical State | Solid |

| Appearance | White to light beige crystalline powder |

| Solubility | Slightly soluble in DMSO and water; sparingly soluble in methanol |

| pH | 5.5 (in 1:100 H₂O solution) |

| Purity (Commercial) | ≥97.0% (T) |

| Crystal System | Determined by single-crystal X-ray diffraction |

These physical characteristics make strychnine sulfate pentahydrate identifiable and distinguish it from other hydrate forms of the compound .

Crystalline Structure and Hydrate Forms

One of the most remarkable aspects of strychnine sulfate is its ability to form multiple crystalline hydrates, with the pentahydrate (HyA) being one of the most stable and commonly encountered forms.

Hydrate Diversity

Recent crystallographic research has revealed that strychnine sulfate can exist in eight distinct hydrate forms, designated HyA through HyH, with the pentahydrate (HyA) being one of the primary stable forms at ambient conditions .

Table 3: Identified Hydrate Forms of Strychnine Sulfate

| Designation | Common Name | Stability at Room Temperature |

|---|---|---|

| HyA | "Pentahydrate" | Stable at ambient conditions (20-60% RH) |

| HyB | "Dihydrate" | Observable only at low RH levels |

| HyC | - | Stable at ambient conditions (20-60% RH) |

| HyD | - | Observable only at low RH levels |

| HyE | - | Observable only at low RH levels |

| HyF | "Hexahydrate" | Most stable at high water activities |

| HyG | - | Observable only at low RH levels |

| HyH | - | Observable only at low RH levels |

This hydrate diversity demonstrates the complex interplay between strychnine sulfate and water molecules in forming stable crystalline structures .

Crystal Structure Analysis

The crystal structures of HyA (pentahydrate) and HyF (hexahydrate) have been determined through single-crystal X-ray diffraction, revealing the specific arrangement of strychnine molecules, sulfate ions, and water molecules within the crystal lattice. These analyses show that water molecules play an essential role in stabilizing the crystalline structure, as evidenced by the fact that no stable and ordered anhydrous phase has been observed despite extensive dehydration experiments .

Stability and Transformation Pathways

The stability of strychnine sulfate pentahydrate and its transformation to other hydrate forms depend on environmental conditions, particularly relative humidity (RH) and temperature.

Stability Conditions

Long-term storage experiments spanning nearly two decades have confirmed that HyA (pentahydrate), along with HyC and HyF, remains stable at ambient conditions with relative humidity between 20% and 60%. In contrast, the other hydrate forms (HyB, HyD, HyE, HyG, and HyH) only appear at low relative humidity levels and often exist as intermediate phases within very narrow RH ranges .

Dehydration and Transformation Pathways

The dehydration and transformation of strychnine sulfate hydrates follow specific pathways depending on the initial hydrate form, particle size, and atmospheric conditions. Several transformation routes have been identified through experimental techniques including gravimetric moisture sorption analysis, thermal analysis, and moisture-controlled X-ray diffraction measurements .

Table 4: Major Transformation Pathways of Strychnine Sulfate Hydrates

| Transformation Pathway | Conditions |

|---|---|

| HyA ↔ HyB | Low RH or heating |

| HyC ↔ HyD ↔ HyE | Progressive dehydration |

| HyF ↔ HyG ↔ HyH | Exposure to dry conditions |

| HyF → HyA ↔ HyB | Specific heating conditions |

| HyC/HyA → HyF | High RH values at room temperature |

These transformations highlight the dynamic nature of strychnine sulfate hydrates and the critical role of water in maintaining their crystalline structures. Notably, thermal dehydration experiments have revealed that completely water-free strychnine sulfate exhibits low crystallinity and immediately rehydrates upon exposure to ambient humidity, indicating that water molecules are essential for maintaining the crystalline integrity of these compounds .

Applications and Usage

Strychnine sulfate pentahydrate has found applications in various fields due to its specific properties and biological activity.

Research Applications

The compound has been extensively used in scientific research, particularly in neurological studies. Its well-defined action on glycine receptors and the central nervous system has made it valuable for investigating neural pathways and physiological responses .

Industrial and Agricultural Applications

In industrial settings, strychnine sulfate pentahydrate has been utilized as a catalyst in certain chemical processes. Historically, it has also been employed in the agricultural sector as a pesticide, particularly for rodent control, though this use has declined due to toxicity concerns and regulatory restrictions .

Analytical Applications

The compound serves as a reference standard in quality testing of medical montmorillonite and other pharmaceutical preparations. Its well-defined chemical properties make it suitable for calibration and validation purposes in analytical procedures .

| Parameter | Classification |

|---|---|

| UN Number | UN 1692 6.1/PG I |

| Hazard Class | 6.1 (Toxic substances) |

| Packing Group | I (High danger) |

| RTECS Number | WL2550000 |

These classifications indicate that strychnine sulfate pentahydrate is considered a highly toxic substance requiring appropriate safety measures during handling, transportation, and storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume